molecular formula C16H22N2O3 B2893399 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one CAS No. 941935-40-6

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2893399
CAS No.: 941935-40-6
M. Wt: 290.363
InChI Key: RLYACZRVZLHFIR-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an isopropoxybenzoyl group attached to a piperazine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-isopropoxybenzoyl chloride with 3,3-dimethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxybenzoyl chloride: A precursor used in the synthesis of 4-(4-Isopropoxybenzoyl)-3,3-dimethylpiperazin-2-one.

    (4-Isopropoxybenzyl)hydrazine hydrochloride: Another derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of the isopropoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-4-(4-propan-2-yloxybenzoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)21-13-7-5-12(6-8-13)14(19)18-10-9-17-15(20)16(18,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYACZRVZLHFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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